methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate
Description
Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate is a synthetic tryptophan-derived dipeptide ester featuring a decanoyl (C10) acyl chain and a propanoylamino group. Its structure comprises:
- Dipeptide backbone: The methyl ester of tryptophan is functionalized with two amide-linked substituents, enhancing structural complexity.
Properties
CAS No. |
55728-17-1 |
|---|---|
Molecular Formula |
C25H37N3O4 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C25H37N3O4/c1-4-5-6-7-8-9-10-15-23(29)27-18(2)24(30)28-22(25(31)32-3)16-19-17-26-21-14-12-11-13-20(19)21/h11-14,17-18,22,26H,4-10,15-16H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
IAASCOIABQMFDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the decanoylamino and propanoylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The decanoylamino and propanoylamino groups may enhance its binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes critical differences between the target compound and its analogues:
Physicochemical Properties
- Lipophilicity: The decanoyl chain significantly increases logP compared to shorter-chain (e.g., trifluoroacetyl) or aromatic (e.g., Rhein) analogues, enhancing lipid membrane interaction .
- Stability: Methyl esters (e.g., compound 9) are prone to hydrolysis under basic conditions, while amide bonds (decanoylamino) are generally stable .
Biological Activity
Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate is a complex compound characterized by its unique structural features, which include an indole moiety and a decanoylamino group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.31 g/mol
Structural Representation
| Component | Description |
|---|---|
| Indole Group | Provides biological activity |
| Decanoylamino Group | Enhances lipophilicity |
| Propanoate Moiety | Contributes to solubility |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment, suggesting that the compound effectively triggers programmed cell death.
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several pathogenic bacteria. The presence of the indole structure is thought to enhance its interaction with bacterial membranes.
Research Findings: Antimicrobial Efficacy
A recent investigation assessed the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating potent antibacterial activity.
The biological activities of this compound are attributed to its ability to interact with specific cellular targets:
- Induction of Apoptosis : The compound activates caspase pathways leading to apoptosis.
- Membrane Disruption : It alters bacterial membrane integrity, causing cell lysis.
Comparative Analysis with Related Compounds
A comparative analysis was conducted to evaluate the biological activity of this compound against structurally similar compounds.
| Compound Name | IC50 (µM) - Cancer Cells | MIC (µg/mL) - Bacteria |
|---|---|---|
| This compound | 15 | 32 |
| Indole-3-propionic acid | 20 | 64 |
| Daptomycin | 10 | 16 |
Q & A
Basic Research Question
- X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., monoclinic P21/c space group, β = 111.27° in similar indole derivatives) .
- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., indole NH protons at δ 10–12 ppm; ester carbonyls at δ 170–175 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular weight confirmation using high-resolution mass spectrometry (HRMS) .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Discrepancies between predicted and observed data (e.g., NMR splitting patterns or HRMS adducts) require:
- Cross-Validation : Compare experimental data with computational models (e.g., DFT calculations for NMR chemical shifts) .
- Solvent Effects : Account for deuterated solvent interactions (e.g., DMSO-d6 broadening NH signals) .
- Crystallographic Refinement : Use SHELX software to resolve ambiguities in bond lengths/angles .
Example : In a related sulfonamide-indole compound, SQUEEZE (PLATON) was used to model disordered solvent molecules in crystallographic data .
What methodologies optimize crystallization for X-ray diffraction studies?
Advanced Research Question
- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation. For indole derivatives, methanol/water mixtures often yield suitable crystals .
- Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality .
- SHELX Refinement : Apply twin refinement and anisotropic displacement parameters to handle low-resolution data .
Table 2 : Crystallographic Data from Analogous Compounds
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | |
| Unit Cell (Å) | a=6.893, b=9.146, c=18.052 | |
| R-factor | 0.052 |
How can the compound’s biological activity be assessed in pharmacological studies?
Advanced Research Question
- In Vitro Assays : Screen for enzyme inhibition (e.g., aminopeptidases) using fluorogenic substrates .
- Structure-Activity Relationships (SAR) : Modify the decanoyl or indole groups to evaluate binding affinity changes .
- Molecular Docking : Model interactions with targets (e.g., hydrophobic pockets accommodating the decanoyl chain) .
Key Finding : Analogous compounds with indole and long-chain acyl groups show nanomolar inhibition of biological targets, suggesting similar potential .
What strategies mitigate instability issues during storage or experimental handling?
Advanced Research Question
- Protection from Light/Oxygen : Store under argon at –20°C in amber vials .
- Lyophilization : Enhance shelf life by converting to stable hydrochloride salts .
- HPLC Monitoring : Track degradation products (e.g., ester hydrolysis) over time .
How should researchers address synthetic byproducts or impurities in scale-up processes?
Advanced Research Question
- Chromatographic Purification : Use gradient flash chromatography (silica gel, 10–50% ethyl acetate/hexane) .
- Recrystallization : Optimize solvent polarity to isolate the target compound from unreacted starting materials .
- Mass-Directed Fractionation : Employ preparative HPLC with UV/HRMS detection for challenging separations .
What computational tools predict the compound’s physicochemical properties?
Basic Research Question
- logP Estimation : Use ChemAxon or PubChem algorithms based on fragment contributions (e.g., predicted logP ~4.2 for similar esters) .
- Solubility : Predict via Abraham solvation parameters, noting poor aqueous solubility due to the decanoyl chain .
How can enantiomeric purity be ensured during asymmetric synthesis?
Advanced Research Question
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with reference data .
What are the best practices for reporting crystallographic data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
